[2-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving nitriles and azides under acidic or basic conditions. The morpholine moiety can be introduced via nucleophilic substitution reactions. The final step often involves coupling the tetrazole and morpholine intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) are frequently used to facilitate the coupling reactions. Reaction conditions are optimized to ensure high purity and yield, often involving temperature control, solvent selection, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone
- 2-(5-ethyl-1H-tetrazol-1-yl)phenylmethanone
- 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone
Uniqueness
The uniqueness of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone lies in its specific combination of the tetrazole and morpholine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-10-6-5-9-16(17)19(25)23-11-12-26-18(13-23)15-7-3-2-4-8-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
AAPGUHFBEKLOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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